molecular formula C7H6BrN3 B2733139 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile CAS No. 2092245-77-5

2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile

Cat. No.: B2733139
CAS No.: 2092245-77-5
M. Wt: 212.05
InChI Key: IQKJEEWLHIPKJK-UHFFFAOYSA-N
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Description

2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile (CAS 2092245-77-5) is a versatile dihydropyrroloimidazole derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C 7 H 6 BrN 3 and a molecular weight of 212.05 g/mol, this compound serves as a valuable synthetic intermediate . The molecule features a bromo-substituent and a nitrile group on its fused bicyclic core, making it a highly functionalized scaffold for further chemical exploration and diversification through various cross-coupling reactions. The pyrrolo[1,2-a]imidazole scaffold is recognized as a valuable synthetic block with a wide spectrum of biological activity . Research into this class of compounds has identified them as potent scaffolds for drug discovery. Specifically, analogs of the dihydropyrroloimidazole core have been identified as potent and selective inhibitors of the WDR5 WIN-site, an epigenetic target considered a potential therapeutic strategy for cancers such as mixed-lineage leukemia . Furthermore, derivatives based on this heterocyclic system have demonstrated promising antibiotic activity by acting as novel translation inhibitors in bacterial cells . This compound is intended for use as a key building block in the synthesis of novel bioactive molecules, in hit-to-lead optimization campaigns, and in the development of new chemical probes for biological systems. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-5(4-9)11-3-1-2-6(11)10-7/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKJEEWLHIPKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092245-77-5
Record name 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrole and imidazole derivatives.

    Cyclization: The formation of the fused pyrroloimidazole ring system is accomplished through cyclization reactions, often involving the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Nitrile Introduction: The cyano group is introduced at the 3-position through reactions with cyanating agents such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN).

Industrial Production Methods

Industrial production of 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization and Ring-Opening: The fused ring system can participate in cyclization and ring-opening reactions, resulting in the formation of new heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under conditions such as reflux in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled temperatures and inert atmospheres.

    Cyclization and Ring-Opening: Strong bases or acids, such as sodium hydroxide (NaOH) or hydrochloric acid (HCl), are used to facilitate these reactions.

Major Products

The major products formed from these reactions include various substituted pyrroloimidazole derivatives, oxidized or reduced forms of the compound, and new heterocyclic structures with potential biological activity.

Scientific Research Applications

Structural Information

  • Molecular Formula : C7_7H6_6BrN3_3
  • CAS Number : 2092245-77-5
  • IUPAC Name : 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile
  • SMILES : BrC1=CN2CCCC2=N1

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a potential pharmacological agent. Its derivatives have been explored for various biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized from this base structure demonstrated minimum inhibitory concentrations (MIC) as low as 2–4 µg/mL against Staphylococcus aureus and other pathogens .
  • Anti-inflammatory Properties : Similar compounds have been evaluated for their anti-inflammatory effects. The structural modifications of the pyrrolo[1,2-a]imidazole core have been linked to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making them suitable candidates for further development .

Materials Science

In materials science, the unique properties of 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole allow for its use in the development of advanced materials:

  • Conductive Polymers : The incorporation of this compound into polymer matrices has been investigated for enhancing electrical conductivity. Its bromine substituent contributes to improved charge transport properties in polymer blends .
  • Nanocomposites : Research has explored the use of this compound in creating nanocomposites with enhanced mechanical and thermal properties. The integration of pyrrolo[1,2-a]imidazole derivatives into nanostructured materials has shown promising results in improving material performance .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry:

  • Synthesis of Complex Molecules : Its reactive sites allow for various chemical transformations that facilitate the synthesis of more complex organic molecules. This includes the formation of new heterocycles and functionalized derivatives that can be tailored for specific applications .

Case Study 1: Antibacterial Activity Evaluation

A study conducted on a series of pyrrolo[1,2-a]imidazole derivatives demonstrated their efficacy against resistant bacterial strains. The results indicated that certain substitutions at the 3-position significantly enhanced antibacterial activity while maintaining low toxicity levels .

Case Study 2: Development of Conductive Polymers

Research involving the incorporation of 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole into poly(3,4-ethylenedioxythiophene) (PEDOT) matrices resulted in a notable increase in conductivity compared to pure PEDOT. This advancement highlights the potential for developing new materials with tailored electronic properties .

Mechanism of Action

The mechanism of action of 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity and affecting cellular signaling.

    Interference with DNA/RNA: It can interact with nucleic acids, potentially leading to the inhibition of replication or transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key differences between the target compound and analogs:

Compound Name (CAS/Identifier) Molecular Formula Molecular Weight Melting Point (°C) Substituents and Functional Groups Synthesis Method
2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile (EN300-1663279) C₇H₆BrN₃ ~212 Not reported Bromo (C2), carbonitrile (C3) Not described in evidence
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d) C₂₇H₁₉Br₂N₅ 559 259–260 Bromophenyl, benzylidene, carbonitrile (C6) Reflux of 2-amino-4-arylimidazole, aldehyde, and malononitrile
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-(p-tolyl)-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14f) C₂₇H₁₉Br₂N₅ 573.28 279–280 p-Tolyl, bromobenzylidene, carbonitrile (C6) Same as 14d
3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride (1909315-96-3) C₇H₈BrClN₂O₂ 267.51 Not reported Bromo (C3), carboxylic acid (C2), hydrochloride Not described in evidence
Key Observations:
  • Structural Complexity: The target compound has a simpler structure compared to analogs like 14d and 14f, which feature bulky aryl substituents (e.g., bromophenyl, benzylidene) and additional amino groups. These substituents increase molecular weight (559–573 vs. ~212) and melting points (259–280°C vs. unreported) .
  • Functional Group Positioning : The carbonitrile group in the target compound is at position 3, whereas analogs like 14d and 14f place it at position 4. Bromine substitution also varies (C2 in the target vs. C3 in 3-bromo...carboxylic acid ) .
  • Synthetic Accessibility: Compounds 14a–f are synthesized via a one-pot condensation of 2-amino-4-arylimidazole, aldehydes, and malononitrile . The target compound’s synthesis remains undocumented but likely requires alternative strategies due to its simpler scaffold.

Physicochemical and Analytical Properties

  • Collision Cross-Section (CCS) : The target compound’s CCS values (e.g., 143.3 Ų for [M+H]+) could aid in its identification via ion mobility spectrometry, though experimental validation is needed.
  • Solubility and Stability : The absence of polar groups (e.g., carboxylic acid in 1909315-96-3 ) may reduce aqueous solubility compared to analogs with ionizable moieties.

Biological Activity

2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

  • Molecular Formula: C₆H₇BrN₂
  • SMILES: C1CC2=NC(=CN2C1)Br
  • InChI Key: BMXJCILXNYCNJM-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile has been investigated in various studies. The compound exhibits several pharmacological effects:

  • Antiproliferative Activity : Studies suggest that derivatives of pyrrolo[1,2-a]imidazoles show significant antiproliferative effects against cancer cell lines. For instance, modifications in the molecular structure can enhance efficacy against specific cancer types.
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This is particularly relevant for compounds targeting cyclooxygenase enzymes (COX), where selective COX-2 inhibitors have been identified.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, which may be beneficial in conditions such as neurodegenerative diseases.

The mechanisms underlying the biological activities of 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile and its derivatives include:

  • Inhibition of Enzymatic Activity : Many studies focus on the inhibition of key enzymes involved in inflammatory pathways and cancer progression.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways that regulate cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeSignificant inhibition of cancer cells
Anti-inflammatoryComparable efficacy to NSAIDs
NeuroprotectivePotential benefits in neurodegeneration

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationsBiological Activity
Base CompoundNoneBaseline activity
Variant AAdded methoxy groupIncreased anti-inflammatory potency
Variant BSubstituted aryl groupEnhanced antiproliferative effect

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Cancer Cell Lines : A recent study demonstrated that a series of pyrrolo[1,2-a]imidazole derivatives exhibited IC₅₀ values in the low micromolar range against various cancer cell lines. The structure was optimized to enhance binding affinity to target proteins involved in tumor growth .
  • Inflammation Model : In an animal model of inflammation, administration of a derivative showed a significant reduction in paw edema compared to control groups. This suggests potential for therapeutic application in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are established for 2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile?

Answer:
The synthesis typically involves cyclocondensation and bromination steps. A common route starts with pyrroloimidazole precursors, such as 2-aminoimidazoles, which undergo cyclization with brominated reagents. For example, bromine or N-bromosuccinimide (NBS) can introduce the bromine substituent at the 2-position. A key intermediate is formed via refluxing precursors like 2-amino-4-arylimidazoles with aldehydes and malononitrile in protic solvents (e.g., 2-propanol), followed by bromination under controlled conditions . Optimizing solvent polarity and temperature (e.g., 80–100°C) minimizes side reactions like over-bromination .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Critical for confirming regiochemistry. For example, the bromine substituent causes distinct deshielding of adjacent protons (δ 7.2–7.8 ppm), while the carbonitrile group appears as a singlet near δ 115–120 ppm in 13C NMR .
  • IR Spectroscopy : The carbonitrile group shows a sharp absorption band at ~2198 cm⁻¹, and NH/amine stretches appear at 3400–3420 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br) confirm molecular weight and purity .

Basic: How is the compound’s purity assessed during synthesis?

Answer:
Purity is evaluated via:

  • Melting Point Analysis : Sharp melting ranges (e.g., 250–260°C) indicate homogeneity .
  • HPLC with UV Detection : Reverse-phase columns (C18) and gradients (water/acetonitrile) resolve impurities.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (e.g., C: 62.77%, H: 4.01%, N: 24.40% for brominated analogs) .

Advanced: What strategies mitigate competing side reactions during bromination of pyrroloimidazole precursors?

Answer:

  • Controlled Stoichiometry : Using 1.1–1.2 equivalents of bromine or NBS prevents di-bromination .
  • Low-Temperature Bromination : Conducting reactions at 0–5°C in dichloromethane reduces radical side reactions.
  • Protecting Groups : Temporary protection of the carbonitrile group (e.g., as a thiocarboxamide) prevents nitrile hydrolysis during bromination .

Advanced: How do electronic effects of substituents influence the reactivity of the carbonitrile group in cross-coupling reactions?

Answer:
The electron-withdrawing carbonitrile group activates the pyrroloimidazole core for nucleophilic aromatic substitution (SNAr). For example:

  • Suzuki Coupling : The bromine substituent at C2 facilitates palladium-catalyzed coupling with aryl boronic acids. Electron-rich aryl groups increase reaction rates due to enhanced π-backbonding with the catalyst .
  • Cyano Group Stability : Under basic conditions, the carbonitrile may hydrolyze to an amide. Using anhydrous solvents (e.g., THF) and mild bases (K2CO3) preserves functionality .

Advanced: What computational methods predict regioselectivity in further functionalization?

Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example, the LUMO of the brominated compound localizes at C2, favoring nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations : Predict solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SNAr) .
  • Hammett Plots : Correlate substituent σ-values with reaction rates to design derivatives with targeted reactivity .

Advanced: What are the challenges in achieving enantioselective synthesis of pyrroloimidazole derivatives?

Answer:

  • Chiral Induction : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloids) can induce stereochemistry. However, the fused bicyclic system complicates diastereomer separation .
  • Racemization Risks : Basic or high-temperature conditions may racemize stereocenters. Low-temperature protocols (< 0°C) and non-polar solvents (hexane) mitigate this .

Advanced: How is this compound applied in pharmacological research?

Answer:
The pyrroloimidazole scaffold is explored for:

  • Kinase Inhibition : The carbonitrile group chelates ATP-binding sites in kinases (e.g., JAK2), validated via X-ray crystallography .
  • Antimicrobial Activity : Bromine enhances lipophilicity, improving membrane penetration. Analogues show MIC values < 1 µg/mL against Gram-positive bacteria .
  • In Vivo Studies : Pharmacokinetic profiling (e.g., logP = 2.5–3.0) balances solubility and bioavailability .

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